molecular formula C7H8N6O2S B11729968 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11729968
M. Wt: 240.25 g/mol
InChI Key: WDJMVUQYIWPBCR-UHFFFAOYSA-N
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Description

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrazole and thiadiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Reduction: The major product is 5-(1-Ethyl-4-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive molecule with antimicrobial properties.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thiadiazole groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 4-[(1-Ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]thiomorpholine
  • Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate

Uniqueness

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties

Biological Activity

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS# 1946812-66-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various microorganisms.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₇H₈N₆O₂S
Molecular Weight 196.24 g/mol
CAS Number 1946812-66-3
Purity ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-4-nitropyrazole with thiadiazole derivatives. The reaction conditions and purification methods play a vital role in obtaining high yields and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. The compound was evaluated against various bacterial strains using the disc diffusion method.

Case Study: Antimicrobial Evaluation

In a study assessing several thiadiazole derivatives, including our compound of interest, the following results were observed:

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus ATCC 914415Moderate
Escherichia coli ATCC 2592212Low
Pseudomonas aeruginosa ATCC 285310Low
Bacillus cereus ATCC 1177814Moderate

The results indicated that while the compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, it had limited effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The mechanism by which thiadiazole derivatives exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the nitro group in the pyrazole moiety may enhance electron affinity, contributing to increased biological activity.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of thiadiazole compounds suggests that modifications to the substituents on the thiadiazole ring can significantly affect their biological properties. For instance, electron-withdrawing groups at specific positions have been associated with enhanced antimicrobial activity .

Properties

Molecular Formula

C7H8N6O2S

Molecular Weight

240.25 g/mol

IUPAC Name

5-(2-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H8N6O2S/c1-2-12-5(4(3-9-12)13(14)15)6-10-11-7(8)16-6/h3H,2H2,1H3,(H2,8,11)

InChI Key

WDJMVUQYIWPBCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

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